N-(3,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
Introduction to the Compound
Structural Core and Key Functional Groups
The compound features a 3,4-dihydropyrazin-2(1H)-one core functionalized with a thioacetamide group and two aromatic substituents. Its molecular formula is C₂₃H₂₅N₃O₅S , with a molecular weight of 455.5 g/mol (approximated from analogs in search results ). The structure comprises three critical regions:
- Dihydropyrazine Ring : A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a ketone group at position 3. This core is partially unsaturated, contributing to its planar geometry and electronic delocalization.
- Thioacetamide Moiety : A sulfur-containing group (-S-C(=O)-NH-) linked to the dihydropyrazine core. The thioether bond (C-S) and amide group enable hydrogen bonding and nucleophilic reactivity.
- Aromatic Substituents :
The planar dihydropyrazine core and substituent arrangement suggest potential for interactions with biological targets such as kinases or G-protein-coupled receptors.
Classification Within Thioacetamide and Dihydropyrazine Derivatives
This compound belongs to two overlapping chemical families:
A. Thioacetamide Derivatives
Thioacetamides are characterized by a -NH-C(=S)-R group, where R is often an aromatic or heteroaromatic moiety. The compound’s thioacetamide group aligns with derivatives like 3,4-dimethoxyphenyl-thioacetamide (CAS 145736-65-8), which share methoxy-substituted aromatic systems. Key distinctions include:
- Enhanced Complexity : The dihydropyrazine core adds a second heterocyclic system absent in simpler thioacetamides.
- Reactivity : The thioether linkage (-S-) in this compound may participate in redox reactions or metal coordination, unlike oxygen-based analogs.
B. Dihydropyrazine Derivatives
Dihydropyrazines are nitrogen-containing bicyclic systems with diverse bioactivities. Compared to classical 1,4-dihydropyridines (e.g., nifedipine), this compound’s dihydropyrazine core offers:
Relevance in Medicinal Chemistry and Targeted Therapeutics
Emerging studies position this compound as a promising scaffold for drug discovery:
A. Kinase Inhibition
The dihydropyrazine-thioacetamide hybrid structure shows affinity for ATP-binding pockets in kinases. For example, analogs like N-(2-chlorobenzyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide inhibit cancer cell proliferation with IC₅₀ values of 10–15 µM in vitro. Structural similarities suggest comparable mechanisms, such as:
- Hydrogen Bonding : The ketone oxygen and thioacetamide NH group interact with kinase hinge regions.
- Hydrophobic Interactions : The 4-ethoxyphenyl group occupies hydrophobic pockets near the kinase active site.
B. Anticancer Applications
Preliminary data on structurally related compounds indicate:
| Cell Line | Observed Activity | Citation |
|---|---|---|
| MCF-7 (Breast) | 50% growth inhibition at 15 µM | |
| A549 (Lung) | Apoptosis induction at 12.5 µM | |
| HeLa (Cervical) | Cell cycle arrest at G1 phase (10 µM) |
Mechanistic studies propose upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic Bcl-2.
C. Targeted Drug Design
The compound’s modular structure allows for rational modifications:
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-4-30-17-8-6-16(7-9-17)25-12-11-23-21(22(25)27)31-14-20(26)24-15-5-10-18(28-2)19(13-15)29-3/h5-13H,4,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCCVKYBEQQSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C22H24N2O6S
- SMILES Notation : COC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)CCC3=CC(=C(C=C3)OC)OC
This structure includes multiple functional groups that contribute to its biological activity.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It could bind to various receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.
Antimicrobial Activity
Research indicates that compounds similar to this compound show promising antimicrobial effects. A study highlighted the efficacy of thioacetamide derivatives against Gram-positive and Gram-negative bacteria:
| Compound | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Compound 16 | 0.31 - 5.0 | 25 - 36 |
| Nanoformulation | Varies | Enhanced activity |
The most potent compound demonstrated significant inhibition against Staphylococcus aureus DNA gyrase with an IC50 ranging from 10.57 to 27.32 µM .
Cytotoxicity Evaluation
In cytotoxicity assays using VERO cell lines, the compound exhibited relatively low toxicity:
| Formulation | IC50 (µg/mL) |
|---|---|
| Compound 16 | 927 |
| 16-CNPs | 543 |
| 16-CuONPs-CNPs | 637 |
These results indicate that while the compound possesses antimicrobial properties, it maintains a degree of safety for normal cells .
Case Studies and Research Findings
- Study on Nanoformulations : A recent investigation focused on the nanoformulation of thioacetamide derivatives showed enhanced antimicrobial activity when combined with copper oxide nanoparticles (CuONPs). The study concluded that these formulations could serve as effective antimicrobial agents against resistant strains .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds to the active site of S. aureus DNA gyrase similarly to known inhibitors like ciprofloxacin, suggesting a competitive inhibition mechanism .
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Systems
- Target Compound : 3,4-Dihydropyrazine (partially saturated six-membered ring with two nitrogen atoms) .
- Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) : Pyrimidine ring (fully aromatic six-membered ring with two nitrogen atoms) .
- BG14711 () : 3,4-Dihydropyrazine core but with 3,4-difluorophenyl and 2,4-dimethoxyphenyl substituents .
- Compound 5 (): Quinazolinone (fused bicyclic system with one oxygen and two nitrogen atoms) .
Implications :
- Dihydropyrazine cores (target compound, BG14711) may offer improved metabolic stability over fully aromatic systems.
- Pyrimidine (Epirimil) and quinazolinone (Compound 5) cores exhibit distinct electronic environments, affecting target binding .
Substituent Effects
Pharmacological Activity
- Epirimil : Demonstrated anticonvulsant activity in the MES-induced seizure model (ED₅₀ determined via probit analysis) .
- Compound 19 () : CK1-specific inhibitor with a pyrimidine core, highlighting structural versatility for enzyme targeting .
Target Compound Hypotheses :
- The dihydropyrazine-thioacetamide scaffold may confer anticonvulsant activity analogous to Epirimil.
- Ethoxy/methoxy substituents could enhance blood-brain barrier penetration compared to polar sulfamoyl groups .
Physicochemical and ADMET Properties
*Inference from Epirimil’s ADMET data (): Methoxy/ethoxy groups likely improve solubility and permeability.
Data Table: Comparative Analysis of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
